5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Catalog No.
S3318996
CAS No.
921619-89-8
M.F
C22H14O8
M. Wt
406.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicar...

CAS Number

921619-89-8

Product Name

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Molecular Formula

C22H14O8

Molecular Weight

406.3

InChI

InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-1-2-12(4-3-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

HQCSLVYEWMDWIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, with the molecular formula C22H14O8 and a molecular weight of approximately 414.34 g/mol, consists of a central benzene ring substituted with multiple carboxylic acid groups. This structure allows for the formation of hydrogen bonds, making it significant in supramolecular chemistry and materials science . The compound is characterized by its ability to engage in strong intermolecular interactions due to the presence of carboxylic acid functionalities.

TTA's primary mechanism of action in scientific research lies in its ability to coordinate with metal ions. The carboxylate groups act as binding sites for the metal cations, directing their arrangement and ultimately dictating the pore structure and functionality of the resulting MOF []. The specific positioning of the carboxylic acid groups on TTA can influence the size, shape, and connectivity of the pores within the MOF, leading to materials with tailored properties for gas adsorption, separation, or catalysis.

Limitations and Future Research

While TTA shows promise as a linker molecule for MOF development, more research is needed to fully understand its properties and potential applications. This includes:

  • Experimental determination of the physical and chemical properties of TTA.
  • Synthesis and characterization of MOFs constructed with TTA as a linker.
  • Investigation of the gas adsorption, separation, or catalytic properties of TTA-based MOFs.

Organic Chemistry and Material Science

  • Monomers for Polymers: Due to its rigid structure and multiple carboxylic acid groups, TTPA is being investigated as a building block for the synthesis of new high-performance polymers. These polymers could have applications in areas like electronics, optoelectronics, and engineering plastics .

Metal-Organic Frameworks (MOFs)

  • Organic Linker: The carboxylic acid groups in TTPA can bind to metal ions, making it a potential candidate for the development of novel MOFs. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis ScienceDirect: Metal-Organic Frameworks (MOFs): Design and Application.

Organic Electronics

  • Organic Semiconductors: Due to its aromatic structure, TTPA is being explored for its potential semiconducting properties. Organic semiconductors are a promising class of materials for applications in organic solar cells and transistors National Institute of Standards and Technology: Organic Electronics.

The chemical behavior of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is largely influenced by its carboxylic acid groups. It can undergo various reactions typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Neutralization: Reaction with bases to form salts.

These reactions can be utilized in synthetic pathways for creating more complex molecules or materials.

Several synthetic approaches can be employed to produce 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid:

  • Multi-step Synthesis: Involves the sequential introduction of functional groups through electrophilic aromatic substitution and subsequent carboxylation reactions.
  • Coupling Reactions: Utilizing coupling agents to link different aromatic precursors can also yield the target compound.

The choice of method often depends on the desired purity and yield .

The applications of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid are diverse:

  • Materials Science: Used in the development of polymers and nanomaterials due to its ability to form stable networks through hydrogen bonding.
  • Pharmaceuticals: Potential precursor for drug development owing to its biological activities.
  • Supramolecular Chemistry: Acts as a building block for supramolecular assemblies due to its strong intermolecular interactions .

Interaction studies involving 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid focus on its ability to form complexes with metal ions or other organic molecules. These interactions can enhance the stability and functionality of materials developed from this compound. Research indicates that such interactions may lead to novel applications in catalysis and sensor technology .

Several compounds share structural similarities with 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,1'-Biphenyl-3-carboxylic acidC13H10O2Fewer carboxylic groups; simpler structure
1,1'-Biphenyl-3,3',5,5'-tetracarboxylic acidC18H12O6More carboxylic groups; higher acidity
1,1'-Biphenyl-2-carboxylic acidC13H10O2Different substitution pattern; less steric hindrance
4-(1-(o-Tolyl)vinyl)benzoic acidC16H16O2Contains vinyl group; different reactivity

The unique arrangement of multiple carboxylic acid groups in 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid enhances its potential for forming intricate supramolecular structures compared to these similar compounds .

XLogP3

3.3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid

Dates

Modify: 2023-08-19
Blunt et al. Guest-induced growth of a surface-based supramolecular bilayer. Nature Chemistry, doi: 10.1038/nchem.901, published online 21 November 2010 http://www.nature.com/nchem

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